Ethyl 4-bromo-2,3-difluorobenzoate
CAS No.: 1807026-17-0
VCID: VC2769437
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-bromo-2,3-difluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biological studies. Synthesis MethodsThe synthesis of ethyl 4-bromo-2,3-difluorobenzoate typically involves esterification reactions. A common method is the reaction of 4-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction usually proceeds under reflux conditions to ensure complete esterification.
Chemical Reactions and ApplicationsEthyl 4-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including substitution reactions and hydrolysis. The bromine atom can be substituted with other nucleophiles under appropriate conditions. Hydrolysis can cleave the ester bond to yield 4-bromo-2,3-difluorobenzoic acid and ethanol.
Biological and Medicinal ApplicationsThis compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure enhances its reactivity, enabling researchers to study its effects on biological targets. Ethyl 4-bromo-2,3-difluorobenzoate has been explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Research FindingsA notable study demonstrated that ethyl 4-bromo-2,3-difluorobenzoate effectively induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology. Additionally, research on its interaction with cytochrome P450 enzymes indicated that it could modulate drug metabolism, which is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions.
|
||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1807026-17-0 | ||||||||||||||||||||||||||
Product Name | Ethyl 4-bromo-2,3-difluorobenzoate | ||||||||||||||||||||||||||
Molecular Formula | C9H7BrF2O2 | ||||||||||||||||||||||||||
Molecular Weight | 265.05 g/mol | ||||||||||||||||||||||||||
IUPAC Name | ethyl 4-bromo-2,3-difluorobenzoate | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | ||||||||||||||||||||||||||
Standard InChIKey | RYGOKNPXPRVCBV-UHFFFAOYSA-N | ||||||||||||||||||||||||||
SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)F)F | ||||||||||||||||||||||||||
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)F)F | ||||||||||||||||||||||||||
PubChem Compound | 121227877 | ||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume